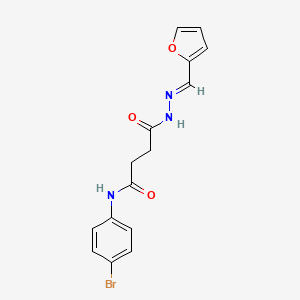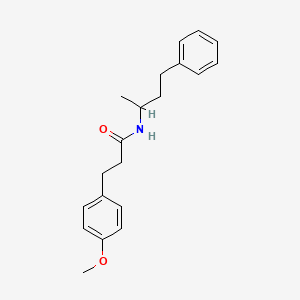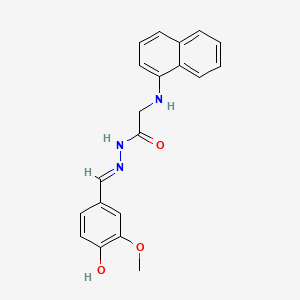
N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a furan ring, and a hydrazinyl moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then subjected to further reactions to introduce the oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinyl moiety can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazinyl moiety can produce corresponding amines.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazinyl moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
- N-(4-Methylphenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
- N-(4-Nitrophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
Uniqueness
N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is unique due to the presence of the bromophenyl group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain molecular targets compared to its analogs with different substituents.
Propriétés
Numéro CAS |
302909-66-6 |
|---|---|
Formule moléculaire |
C15H14BrN3O3 |
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C15H14BrN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+ |
Clé InChI |
NBYFGRLGEZELIX-LICLKQGHSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B11113719.png)
![N-{(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}naphthalen-2-amine](/img/structure/B11113721.png)
![propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113724.png)
![2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11113725.png)

![methyl [(3Z)-3-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11113738.png)
![Methyl 2-{[(4-benzylpiperidin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11113744.png)

![N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11113763.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11113781.png)
![N'-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11113785.png)
![4-chloro-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11113789.png)
![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11113791.png)
